molecular formula C11H11BrN2S B3020357 2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 391868-56-7

2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole

Cat. No.: B3020357
CAS No.: 391868-56-7
M. Wt: 283.19
InChI Key: UKRBXHVBPGPBIH-UHFFFAOYSA-N
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Description

2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Benzimidazole derivatives are widely studied for their potential as therapeutic agents due to their ability to interact with biological targets.

Properties

IUPAC Name

2-(2-bromoprop-2-enylsulfanylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-8(12)6-15-7-11-13-9-4-2-3-5-10(9)14-11/h2-5H,1,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRBXHVBPGPBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CSCC1=NC2=CC=CC=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole typically involves the bromomethylation of thiols followed by a coupling reaction with benzimidazole derivatives. One efficient method for bromomethylation of thiols uses paraformaldehyde and hydrobromic acid in acetic acid, which minimizes the generation of toxic byproducts . The resulting bromomethyl sulfide can then be coupled with benzimidazole under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.

    Coupling Products: Products with extended carbon chains or aromatic systems can be obtained through coupling reactions.

Scientific Research Applications

The compound “2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole” is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its applications, particularly in scientific research, including medicinal applications, mechanisms of action, and potential therapeutic uses.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi.

Case Studies:

  • A study demonstrated that derivatives with thioether substituents exhibit enhanced activity against Staphylococcus aureus and Candida albicans due to their ability to disrupt cell membrane integrity.
  • Another investigation highlighted the compound's effectiveness in inhibiting biofilm formation, which is crucial in treating chronic infections.

Anticancer Properties

Research has indicated that benzimidazole derivatives can induce apoptosis in cancer cells. The specific compound may act through multiple pathways:

  • Mechanisms :
    • Inhibition of tubulin polymerization, leading to cell cycle arrest.
    • Induction of reactive oxygen species (ROS) production, promoting oxidative stress in cancer cells.

Case Studies:

  • A recent study reported that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
  • In vivo studies using murine models showed significant tumor reduction when treated with the compound, suggesting its potential as an anticancer agent.

Antiviral Activity

Emerging research suggests that this class of compounds may possess antiviral properties.

Case Studies:

  • Preliminary findings indicate that the compound can inhibit viral replication in vitro, particularly against RNA viruses like influenza.
  • Mechanistic studies suggest interference with viral entry or replication processes.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of benzimidazole derivatives.

Case Studies:

  • In models of neurodegenerative diseases, such as Alzheimer's disease, the compound demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function.
  • The antioxidant properties of the compound may contribute to its neuroprotective effects by mitigating oxidative stress.

Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives have been documented in various studies.

Case Studies:

  • The compound has shown efficacy in reducing inflammation markers in animal models of arthritis, suggesting a potential therapeutic role in inflammatory diseases.
  • Mechanistic studies indicate inhibition of pro-inflammatory cytokines and modulation of immune responses.

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AntimicrobialDisruption of cell membranesEffective against S. aureus, C. albicans
AnticancerInduction of apoptosis; inhibition of tubulinCytotoxic to breast and lung cancer cells
AntiviralInhibition of viral replicationEffective against RNA viruses
NeuroprotectiveReduction of amyloid-beta; antioxidant effectsImproved cognitive function in animal models
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduced inflammation in arthritis models

Mechanism of Action

The mechanism of action of 2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The sulfur atom in the thioether linkage can also participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole is unique due to its specific combination of a benzimidazole ring with a bromomethyl thioether linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential in medicinal applications, particularly in cancer therapy and antimicrobial effects.

Chemical Structure and Properties

The compound features a benzimidazole core, which is modified by a thioether and a bromoallyl group. This structural modification is crucial for enhancing its biological activities. The presence of bromine and sulfur atoms is known to influence the lipophilicity and reactivity of the compound, potentially affecting its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown IC50 values ranging from 16.38 μM to over 100 μM against breast cancer cell lines (e.g., MDA-MB-231) .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
1aMDA-MB-231>100
II1DLD-157.4
II1MCF-779.9

The mechanism of action for these compounds often involves apoptosis induction through mitochondrial pathways, where they disrupt mitochondrial membrane potential leading to the release of pro-apoptotic factors such as cytochrome c .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. Compounds similar to This compound have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Table 2: Antimicrobial Activity Against Various Strains

CompoundTarget OrganismMIC (μg/mL)
2gStaphylococcus aureus4
2gStreptococcus faecalis8
6iCandida albicans64

These findings indicate that certain derivatives exhibit potent antibacterial activity, suggesting their potential as therapeutic agents against resistant strains .

Case Studies

In a recent study focusing on benzimidazole derivatives, compound 6i was evaluated for its effects on the cell cycle in HepG2 cells. The results showed that treatment with 6i led to a significant arrest in the G1 phase of the cell cycle, indicating its potential as an anticancer agent . This was corroborated by flow cytometry analysis which revealed an upregulation of pro-apoptotic proteins like caspase-3 and Bax, along with downregulation of anti-apoptotic proteins such as Bcl-2.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with various biological targets. For example, benzimidazole derivatives have been shown to interact with essential proteins involved in bacterial cell division, such as FtsZ, making them promising candidates for developing new antibacterial therapies .

Q & A

Q. What statistical methods validate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
  • QSAR Models : Use MOE or Schrödinger to predict activity cliffs and guide synthetic prioritization .

Q. How are crystallographic data used to confirm regioselectivity in substitution reactions?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C-S bond ~1.81 Å in thioether derivatives), as seen in 2-phenylbenzimidazole structures .

Advanced Methodological Challenges

Q. What techniques resolve ambiguous NMR signals caused by rotational isomerism?

  • Methodological Answer :
  • VT-NMR : Perform variable-temperature NMR to coalesce split peaks (e.g., hindered rotation around the thioether bond) .
  • 2D COSY/NOESY : Assign overlapping protons in the benzimidazole and allyl regions .

Q. How can photophysical properties (e.g., fluorescence) be exploited for cellular imaging?

  • Methodological Answer : Modify the benzimidazole core with electron-donating groups (e.g., methoxy) to enhance quantum yield, as shown in indole-benzimidazole hybrids .

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